N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with the triazole intermediate.
Formation of the Pyrazole Ring: This can be synthesized by reacting hydrazines with 1,3-diketones under reflux conditions.
Coupling of the Pyrazole and Triazole Rings: This step involves the use of coupling agents such as EDCI or DCC to form the final butanamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide: can be compared with other triazole and pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both triazole and pyrazole rings, along with the methoxybenzyl group, allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H20N6O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C17H20N6O2/c1-25-14-7-5-13(6-8-14)12-15-19-17(22-21-15)20-16(24)4-2-10-23-11-3-9-18-23/h3,5-9,11H,2,4,10,12H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
FARSEJSLZYEAHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
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